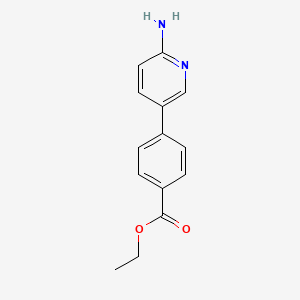

Ethyl 4-(6-aminopyridin-3-yl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

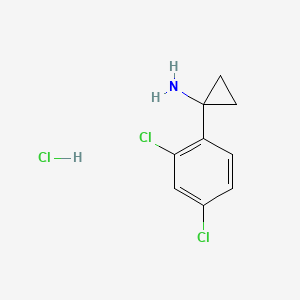

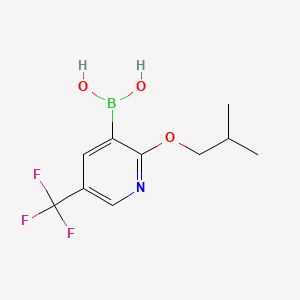

Ethyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C14H14N2O2 . It has a molecular weight of 242.27 . This compound is not intended for human or veterinary use but is available for research use.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including alkylation, esterification, and further alkylation. For instance, to synthesize ethyl 3-(5-aminopyridin-2-yl)benzoate, a solution of ethyl 3-(5-nitropyridin-2-yl)benzoate in ethanol was stirred under H2 balloon pressure for 16 hours, after which it was filtered and concentrated to yield the final product.Molecular Structure Analysis

The InChI code for Ethyl 4-(6-aminopyridin-3-yl)benzoate is 1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Local Anesthetics Development

Ethyl 4-(6-aminopyridin-3-yl)benzoate: has been explored for its potential use in the design and synthesis of new local anesthetics. By acting on nerve endings and nerve trunks, these compounds can reversibly block nerve impulse conduction, resulting in temporary loss of sensation suitable for minor surgical operations .

Antimicrobial Agents

Research indicates that derivatives of Ethyl 4-(2-aminopyridin-5-yl)benzoate may possess antimicrobial properties. This makes them candidates for developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Cancer Therapy

Some studies suggest that certain benzoate compounds, including Ethyl 4-(6-aminopyridin-3-yl)benzoate , may have applications in cancer therapy. These compounds could serve as molecular targets in the development of anticancer drugs .

Anti-Inflammatory Drugs

The anti-inflammatory properties of Ethyl 4-(2-aminopyridin-5-yl)benzoate derivatives are being investigated. These compounds could lead to new treatments for inflammatory diseases .

Alzheimer’s Disease Treatment

There is ongoing research into the use of Ethyl 4-(6-aminopyridin-3-yl)benzoate derivatives as potential therapeutic agents for Alzheimer’s disease. Their ability to interact with biological targets relevant to Alzheimer’s could pave the way for novel treatments .

Antioxidant Applications

Derivatives of Ethyl 4-(2-aminopyridin-5-yl)benzoate are being studied for their antioxidant properties. These compounds could contribute to the development of treatments aimed at combating oxidative stress-related diseases .

Analgesic Development

The analgesic properties of Ethyl 4-(6-aminopyridin-3-yl)benzoate make it a compound of interest in the development of pain-relief medications. Its effectiveness in blocking nerve impulses can be harnessed to manage pain .

Drug Design and Synthesis

Ethyl 4-(2-aminopyridin-5-yl)benzoate: serves as a building block in drug design and synthesis. Its structural versatility allows for a wide range of modifications, leading to the creation of diverse molecules with potential therapeutic applications .

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 4-(6-aminopyridin-3-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-2-18-14(17)11-5-3-10(4-6-11)12-7-8-13(15)16-9-12/h3-9H,2H2,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVTSDRPHLCKQHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716531 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314987-69-3 |

Source

|

| Record name | Ethyl 4-(6-aminopyridin-3-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Propanamide, N-[(acetylamino)methyl]-2-methyl-3-(methylamino)-](/img/no-structure.png)

![N-(4-Oxa-1-azabicyclo[3.3.1]non-6-yl)acetamide](/img/structure/B594579.png)

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)

![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)